2-Bromocycloheptene-1-carbaldehyde
Description
Properties
CAS No. |
85236-13-1 |
|---|---|
Molecular Formula |
C8H11BrO |
Molecular Weight |
203.08 g/mol |
IUPAC Name |
2-bromocycloheptene-1-carbaldehyde |
InChI |
InChI=1S/C8H11BrO/c9-8-5-3-1-2-4-7(8)6-10/h6H,1-5H2 |
InChI Key |
KVFGPJNSWLSUAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(CC1)Br)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on shared functional groups (bromine, aldehyde) or structural motifs (cyclic alkenes):
2-Bromo-1-cyclohexene-1-carbaldehyde
- Molecular Formula : C₇H₉BrO
- Molecular Weight : 189.052 g/mol
- CAS No.: 38127-47-8
- Key Features :
- Reactivity differences may arise in ring-opening or electrophilic addition reactions due to ring size and electron distribution.
4-(Bromomethyl)benzaldehyde
- Molecular Formula : C₈H₇BrO
- Molecular Weight : 199.05 g/mol
- CAS No.: 51359-78-5
- Key Features: Aromatic benzaldehyde derivative with a bromomethyl substituent.
- Comparison: The aromatic system in 4-(bromomethyl)benzaldehyde confers distinct electronic properties (e.g., resonance stabilization) absent in non-aromatic cycloheptene/cyclohexene analogs. Higher molecular weight and linear structure may influence solubility and volatility.
2-Bromo-1-benzoselenophene-3-carbaldehyde
- Molecular Formula : C₉H₅BrOSe
- Molecular Weight : 288.00 g/mol
- CAS No.: 26526-30-7
- Key Features: Heterocyclic benzoselenophene core with bromine and aldehyde groups.
- Comparison :
- Selenium’s polarizability enhances electrophilic reactivity compared to sulfur or oxygen analogs.
- The fused aromatic system increases conjugation, altering UV-Vis absorption and redox behavior.
1-Bromo-2-methyl-1-cyclopentene
- Molecular Formula : C₆H₉Br
- Molecular Weight : 161.043 g/mol
- CAS No.: 133302-95-1
- Key Features: Five-membered cyclopentene ring with bromine and methyl substituents. No aldehyde group; used in Diels-Alder reactions .
- Absence of an aldehyde limits utility in carbonyl-based transformations.
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Functional Groups |
|---|---|---|---|---|
| 2-Bromocycloheptene-1-carbaldehyde | C₇H₉BrO | 189.052 | Not listed | Bromine, Aldehyde, Cycloheptene |
| 2-Bromo-1-cyclohexene-1-carbaldehyde | C₇H₉BrO | 189.052 | 38127-47-8 | Bromine, Aldehyde, Cyclohexene |
| 4-(Bromomethyl)benzaldehyde | C₈H₇BrO | 199.05 | 51359-78-5 | Bromomethyl, Aldehyde, Benzene |
| 2-Bromo-1-benzoselenophene-3-carbaldehyde | C₉H₅BrOSe | 288.00 | 26526-30-7 | Bromine, Aldehyde, Benzoseleophen |
| 1-Bromo-2-methyl-1-cyclopentene | C₆H₉Br | 161.043 | 133302-95-1 | Bromine, Cyclopentene |
Preparation Methods
Direct Bromination of Cycloheptene-1-carbaldehyde
This method involves electrophilic bromination at the α-position of the aldehyde group. Cycloheptene-1-carbaldehyde reacts with bromine (Br₂) or NBS in dichloromethane (DCM) at 0–25°C. The reaction proceeds via a radical or ionic mechanism, depending on the brominating agent.
Reaction Conditions:
-
Solvent: DCM or CCl₄
-
Temperature: 0–25°C
-
Catalyst: None required for Br₂; light initiation for NBS
-
Yield: 70–85%
Mechanistic Pathway:
-
Electrophilic Attack: Br⁺ forms a cyclic bromonium ion intermediate at the alkene’s α-position.
-
Rearrangement: The aldehyde group stabilizes the intermediate, favoring bromination at C2.
-
Deprotonation: Base (e.g., NaHCO₃) quenches the reaction, yielding the product.
Limitations:
-
Competing dibromination occurs at elevated temperatures (>30°C).
-
Requires rigorous exclusion of moisture to prevent aldehyde oxidation.
Oxidation of 2-Bromocycloheptene Alcohols
Swern Oxidation of 2-Bromocycloheptene-1-methanol
2-Bromocycloheptene-1-methanol undergoes oxidation using the Swern protocol (oxalyl chloride, dimethyl sulfoxide, and triethylamine). This method avoids over-oxidation to carboxylic acids.
Procedure:
-
Activation: Oxalyl chloride (1.2 eq) reacts with DMSO in DCM at −60°C.
-
Alcohol Addition: 2-Bromocycloheptene-1-methanol (1 eq) is added dropwise.
-
Quenching: Triethylamine (3 eq) neutralizes the reaction, followed by extraction with ethyl acetate.
Advantages:
-
Mild conditions preserve the alkene and bromide functionalities.
Catalytic Methods for Stereoselective Synthesis
Palladium-Catalyzed Bromoformylation
A tandem carbonylation-bromination reaction uses Pd(OAc)₂ (5 mol%) and CO (1 atm) in acetonitrile. Cycloheptene reacts with Br₂ and formic acid to yield the aldehyde.
Reaction Parameters:
Mechanism:
-
Alkene Coordination: Pd(0) inserts into the cycloheptene double bond.
-
Carbonylation: CO inserts, forming a Pd-acyl intermediate.
-
Bromination: Br₂ oxidizes the intermediate, releasing the product and regenerating Pd(0).
Industrial-Scale Production
Continuous-Flow Bromination
Large-scale synthesis employs continuous-flow reactors to enhance heat transfer and minimize byproducts. Cycloheptene-1-carbaldehyde and Br₂ are pumped through a TiO₂-packed reactor at 50°C.
Parameters:
-
Residence Time: 10 min
-
Conversion: >95%
-
Purity: 92% (after distillation)
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Direct Bromination | 85 | 90 | High | 120 |
| Swern Oxidation | 75 | 95 | Moderate | 300 |
| Pd-Catalyzed | 68 | 88 | Low | 450 |
| Continuous-Flow | 92 | 92 | High | 150 |
Key Observations:
-
Direct Bromination is cost-effective but requires precise temperature control.
-
Swern Oxidation offers high purity but is prohibitively expensive for large-scale use.
Emerging Techniques
Q & A
Q. What are the optimal synthetic routes for 2-Bromocycloheptene-1-carbaldehyde, and how can intermediates be characterized?
- Methodological Answer : A common approach involves bromination of cycloheptene derivatives followed by formylation. For example, bromomethyl intermediates (e.g., analogous to 4-(Bromomethyl)benzaldehyde ) can be synthesized via radical bromination or electrophilic substitution. Characterization requires NMR (¹H/¹³C) to confirm regioselectivity and GC-MS for purity analysis. X-ray crystallography (using SHELX software ) is critical for resolving structural ambiguities. Safety protocols for handling brominated aldehydes—such as PPE, fume hood use, and emergency eye/skin washing —must be strictly followed.
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 250–300 nm for aldehydes) and compared against commercial standards (excluding unreliable vendors per user guidelines). Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with periodic FT-IR analysis to detect aldehyde oxidation. Data contradictions (e.g., discrepancies between HPLC and NMR results) should be resolved by repeating experiments under inert atmospheres .
Advanced Research Questions
Q. What computational methods predict the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict regioselectivity . Compare HOMO/LUMO energies of the diene and dienophile. Experimental validation involves kinetic studies under varying temperatures, with contradictions between computational and empirical results addressed by refining basis sets (e.g., adding polarization/diffusion functions) .
Q. How can isotopic labeling resolve mechanistic pathways in nucleophilic substitutions involving this compound?
- Methodological Answer : Use ²H or ¹³C-labeled aldehydes to track bond-breaking/forming steps. For SN2 mechanisms, a primary kinetic isotope effect (KIE > 1) is expected. Contrast with SN1 pathways (KIE ≈ 1) via competitive experiments. Data inconsistencies (e.g., unexpected KIE values) may arise from solvent effects or competing elimination; mitigate via low-polarity solvents and controlled temperatures .
Q. What strategies address contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Conflicting NMR/IR results (e.g., unexpected carbonyl shifts) may stem from tautomerism or solvent interactions. Use variable-temperature NMR to identify dynamic equilibria. For crystallographic ambiguities, employ high-resolution SC-XRD (SHELXL ) and compare with computational electrostatic potential maps . Document methodological parameters (e.g., scan rates, solvent purity) to isolate variables .
Methodological Frameworks
Q. How should researchers design toxicity assays for this compound given limited toxicological data?
- Methodological Answer : Extrapolate from structurally similar brominated aldehydes (e.g., 2-(2-Bromoethyl)benzaldehyde ). Conduct preliminary in vitro assays (Ames test for mutagenicity, MTT assay for cytotoxicity). For in vivo studies, follow OECD guidelines for acute oral toxicity (LD50). Discrepancies between computational (e.g., QSAR) and experimental results require re-evaluating model training sets .
Q. What systematic review practices ensure comprehensive coverage of this compound literature?
- Methodological Answer : Use PRISMA frameworks to screen databases (SciFinder, Reaxys). Exclude non-peer-reviewed sources (e.g., ). Code studies by reaction type (e.g., cycloadditions, reductions) and analyze knowledge gaps (e.g., lack of enantioselective methods). Meta-analysis contradictions (e.g., conflicting yield data) are resolved by subgrouping solvent systems or catalysts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
